molecular formula C54H86O26 B141563 Esculentoside N CAS No. 141890-69-9

Esculentoside N

Cat. No. B141563
M. Wt: 1151.2 g/mol
InChI Key: WVJDSQFWFCCTAH-BKWLPVKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentoside N is a natural compound found in various plants, including the roots of Platycodon grandiflorus, a traditional Chinese medicinal herb. It has gained significant attention in recent years due to its potential therapeutic properties. Esculentoside N has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of Esculentoside N is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, Esculentoside N has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, Esculentoside N has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant and detoxification processes.

Biochemical And Physiological Effects

Esculentoside N has been shown to have various biochemical and physiological effects on the body. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Additionally, Esculentoside N has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation and pain.

Advantages And Limitations For Lab Experiments

One advantage of using Esculentoside N in lab experiments is that it is a natural compound, which can be extracted from plant sources. This makes it more readily available and potentially less expensive than synthetic compounds. Additionally, Esculentoside N has been shown to have low toxicity, which makes it a safer option for lab experiments. However, one limitation of using Esculentoside N is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Esculentoside N. One area of interest is its potential use in the treatment of cancer. Studies have shown that Esculentoside N has anti-tumor properties, and further research is needed to explore its potential as a cancer therapy. Additionally, Esculentoside N has been shown to have anti-inflammatory and antioxidant properties, which may make it a useful tool in the treatment of various inflammatory and oxidative stress-related diseases. Further research is also needed to explore the mechanism of action of Esculentoside N and to identify potential drug targets.

Synthesis Methods

Esculentoside N can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as methanol, ethanol, and water to extract the compound from plant sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.

Scientific Research Applications

Esculentoside N has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. One study found that Esculentoside N has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Another study demonstrated that Esculentoside N has anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Additionally, Esculentoside N has been shown to possess antioxidant properties, which can help protect against oxidative stress and cellular damage.

properties

CAS RN

141890-69-9

Product Name

Esculentoside N

Molecular Formula

C54H86O26

Molecular Weight

1151.2 g/mol

IUPAC Name

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate

InChI

InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1

InChI Key

WVJDSQFWFCCTAH-BKWLPVKJSA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC

synonyms

3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin
esculentoside N

Origin of Product

United States

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